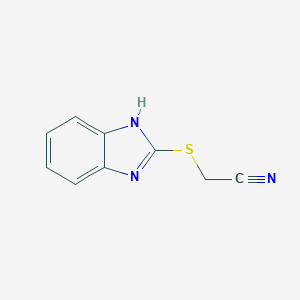

(1H-ベンゾイミダゾール-2-イルチオ)アセトニトリル

説明

“(1H-benzimidazol-2-ylthio)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol .

Synthesis Analysis

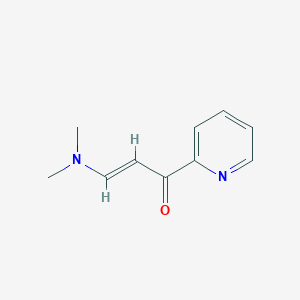

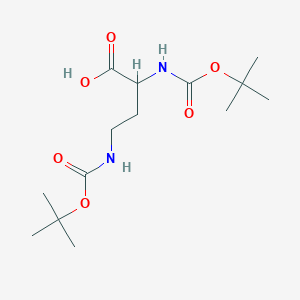

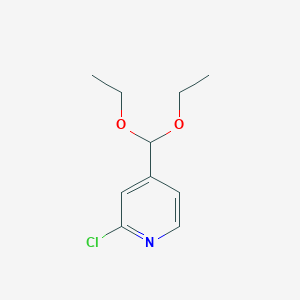

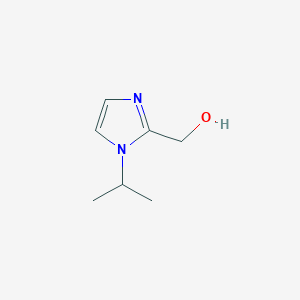

The synthesis of “(1H-benzimidazol-2-ylthio)acetonitrile” has been studied under different conditions . In one method, 2((1Hbenzimidazol2yl)thio)acetonitrile was treated with an alkylating agent such as DMS/DES/PhCH2Cl under green conditions i.e., by physical grinding in the presence of K2CO3 at room temperature or by heating in PEG600 as a green solvent at 100 °C or by irradiation with microwaves at room temperature to obtain N-alkyl-2-((benzimidazol-2-yl)thio)acetonitrile .Molecular Structure Analysis

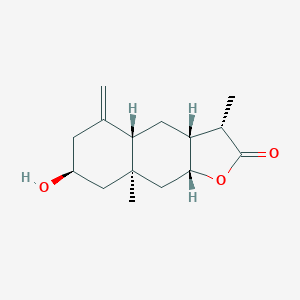

The molecular structure of “(1H-benzimidazol-2-ylthio)acetonitrile” is based on its molecular formula, C9H7N3S . The reaction of “(1H-benzimidazol-2-ylthio)acetonitrile” with dimethyl acetylenedicarboxylate (DMAD) has been studied, and the major product in benzene, THF or DMF is a [1,3]thiazolo[3,2-a]benzimidazole derivative .Physical and Chemical Properties Analysis

“(1H-benzimidazol-2-ylthio)acetonitrile” has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol .科学的研究の応用

- “(1H-ベンゾイミダゾール-2-イルチオ)アセトニトリル”を含むベンゾイミダゾール誘導体は、有望な抗菌活性を示しています。 これらの化合物は、その阻害活性と良好な選択性比により、創薬において不可欠な薬理フォアです .

- 研究者は、さまざまなベンゾイミダゾール誘導体を合成し、微生物種に対する抗菌効果を評価してきました。 例えば、化合物1a、1b、1c、および1dは良好な抗菌活性を示し、化合物1cは抗真菌特性も示しました .

- パラ置換フェニル核と特定の側鎖修飾は、抗菌活性を高める上で重要な役割を果たしています .

- ベンゾイミダゾール骨格を含む新規誘導体は、潜在的な抗腫瘍剤として研究されてきました。 例えば、2-(4-((1H-ベンゾ[d]イミダゾール-2-イル)チオ)-ベンジリデン)-ヒドラジン-1-カルボチオアミドは、有望なin vitro生物活性を示しました .

- Abou-Seriらは、2-アルコキシ-4-アリール-6-(1H-ベンゾイミダゾール-2-イル)-3-ピリジンカルボニトリル誘導体を合成しました。 これらの化合物は、顕著な血管拡張特性を示しました .

抗菌活性

抗腫瘍特性

血管拡張効果

作用機序

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide variety of biological activities . They have been found to be effective against microorganisms , suggesting that their targets could be microbial proteins or enzymes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to inhibitory activity . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of activities exhibited by benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that the compound could potentially lead to the inhibition or death of microbial cells.

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJCHVFVLQOWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365268 | |

| Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55460-35-0 | |

| Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

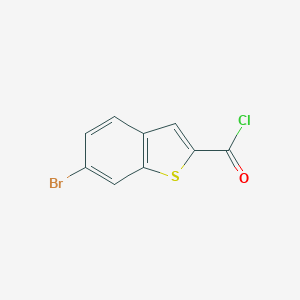

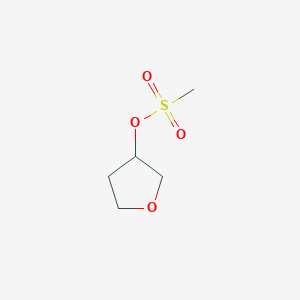

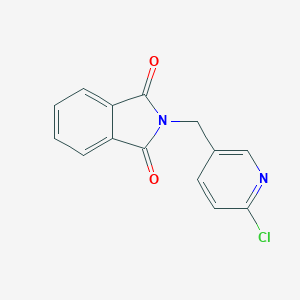

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。